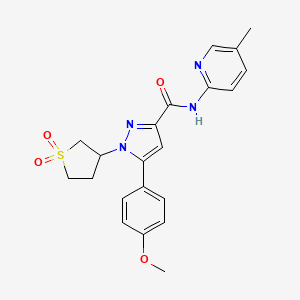

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Description

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based molecule featuring:

- A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1 of the pyrazole ring.

- A 4-methoxyphenyl substituent at position 3.

- A carboxamide linkage at position 3, terminating in a 5-methylpyridin-2-yl amine.

The sulfone group (from tetrahydrothiophene dioxide) enhances polarity, while the 5-methylpyridine moiety may improve bioavailability or binding specificity.

Properties

Molecular Formula |

C21H22N4O4S |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C21H22N4O4S/c1-14-3-8-20(22-12-14)23-21(26)18-11-19(15-4-6-17(29-2)7-5-15)25(24-18)16-9-10-30(27,28)13-16/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,22,23,26) |

InChI Key |

HWRBTWOIOMFDGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative with potential therapeutic applications. This article explores its biological activity, including anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 442.5 g/mol

- CAS Number : 1374536-35-2

The compound's biological activity is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dioxidotetrahydrothiophene ring and methoxyphenyl group enhances its binding affinity and solubility, thus facilitating its therapeutic effects.

Anti-Cancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Specific findings include:

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC value of 12.50 µM against the SF-268 cell line, indicating potent anti-proliferative activity (Bouabdallah et al., 2022) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC (µM) | Reference |

|---|---|---|

| SF-268 | 12.50 | Bouabdallah et al., 2022 |

| MCF7 | 3.79 | Xia et al., 2022 |

| NCI-H460 | 42.30 | Wei et al., 2022 |

Anti-Inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release and enzyme activity.

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of various pyrazole derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited significant growth inhibition in lung cancer cell lines (A549), with some derivatives achieving IC values as low as 0.95 nM .

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs). This dual mechanism enhances their therapeutic potential against malignancies.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the literature:

Key Observations:

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

- The 5-methylpyridine substituent may enhance oral bioavailability compared to bulkier groups like benzisoxazole (Razaxaban, ) or dichlorophenyl ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.